Methyl 3-chloro-2,6-dihydroxybenzoate
Description
Overview of Benzoate (B1203000) Esters: Chemical Significance and Biological Relevance
Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and its derivatives with alcohols. wikipedia.orgnih.gov They are characterized by the presence of a benzene (B151609) ring attached to an ester functional group. This structural motif imparts a unique combination of aromaticity and reactivity, making them valuable intermediates in organic synthesis. fiveable.mefiveable.me Benzoate esters are found in a variety of natural products, contributing to the fragrances of many fruits and flowers. wikipedia.org
In addition to their role as synthetic building blocks, benzoate esters exhibit a wide range of biological activities. nih.gov Their applications span the pharmaceutical, cosmetic, and food industries. For instance, some benzoate esters are utilized as preservatives due to their antimicrobial properties. researchgate.net Others are explored for their potential therapeutic effects, which can be influenced by the nature and position of substituents on the benzene ring. nih.gov The metabolic stability of benzoate esters is a key factor in their biological relevance, as they can be hydrolyzed by esterases in biological systems. nih.gov
Structural Characteristics and Precise Chemical Nomenclature of Methyl 3-chloro-2,6-dihydroxybenzoate
This compound is a polysubstituted aromatic compound. Its core structure consists of a benzene ring to which a methyl ester group (-COOCH₃), a chlorine atom (-Cl), and two hydroxyl groups (-OH) are attached. The precise arrangement of these substituents is critical to its chemical properties and potential biological activity.
The systematic IUPAC name for this compound is This compound . This name precisely describes the molecular architecture:
benzoate : indicates the base structure derived from benzoic acid.
methyl : specifies the alcohol-derived portion of the ester.
3-chloro : denotes a chlorine atom at the third carbon position relative to the ester group.
2,6-dihydroxy : indicates the presence of two hydroxyl groups at the second and sixth carbon positions.
The molecular formula for this compound is C₈H₇ClO₄, and its molecular weight is 202.59 g/mol .
Below is a data table summarizing the key structural and chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇ClO₄ |
| Molecular Weight | 202.59 g/mol |
| CAS Number | Not available |
| Canonical SMILES | COC(=O)C1=C(C(=CC=C1Cl)O)O |
| InChI Key | Not available |
Contextualization within the Broader Class of Halogenated Phenolic Compounds
This compound belongs to the extensive class of halogenated phenolic compounds. Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring, and their halogenated derivatives feature one or more halogen atoms. wikipedia.orgresearchgate.net The introduction of a halogen, such as chlorine, can significantly alter the physicochemical properties of the parent phenolic compound, including its acidity, lipophilicity, and reactivity. wikipedia.org
Halogenated phenolic compounds are of considerable interest due to their wide range of biological activities, which can include antimicrobial, anti-inflammatory, and anticancer effects. gsconlinepress.com The specific biological effects are highly dependent on the nature of the halogen, its position on the aromatic ring, and the presence of other functional groups. acs.org Research into this class of compounds is active, with ongoing efforts to synthesize novel derivatives and evaluate their therapeutic potential. nih.gov
Current Research Gaps and Motivations for Further Investigation
Despite the general interest in halogenated phenolic compounds, a thorough review of the scientific literature reveals a significant lack of specific research on this compound. While data exists for structurally similar compounds, such as Methyl 3-chloro-2-hydroxybenzoate sigmaaldrich.combldpharm.comchemsrc.comsigmaaldrich.com and 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde, chemicalbook.comnih.govchemicalbook.com dedicated studies on the synthesis, spectroscopic characterization, and biological evaluation of this compound are scarce.
This knowledge gap presents a compelling motivation for further investigation. Key areas that warrant exploration include:
Synthesis: The development of an efficient and selective synthetic route to this compound is a fundamental first step.
Spectroscopic Analysis: Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is necessary to create a reference database for this compound.
Biological Activity Screening: A systematic evaluation of its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties, could uncover novel applications.
Structure-Activity Relationship Studies: Understanding how the specific arrangement of the chloro and dihydroxy substituents influences its activity compared to related compounds would provide valuable insights for the design of new functional molecules.
Addressing these research gaps would not only contribute to the fundamental knowledge of halogenated benzoate esters but also potentially lead to the discovery of new compounds with valuable applications in medicine, agriculture, or materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-2,6-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPINQGMXRRQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of Methyl 3 Chloro 2,6 Dihydroxybenzoate
Strategies for the Direct Chemical Synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate
The direct synthesis of this compound involves assembling the molecule by forming the ester and introducing the chloro and hydroxyl groups onto the benzene (B151609) ring in a specific sequence.
Esterification Reactions for Methyl Benzoate (B1203000) Formation
The formation of the methyl ester group from a carboxylic acid is a fundamental reaction in organic synthesis. The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. byjus.com
In the context of synthesizing this compound, the corresponding carboxylic acid, 3-chloro-2,6-dihydroxybenzoic acid, would be reacted with an excess of methanol (B129727). Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). cerritos.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in large excess or the water generated during the reaction is removed. organic-chemistry.orgbyjus.com Microwave-assisted organic synthesis (MAOS) in a sealed vessel has also been shown to accelerate esterification reactions for substituted benzoic acids. researchgate.net
Table 1: General Conditions for Fischer-Speier Esterification
| Parameter | Description |
|---|---|
| Reactants | Carboxylic Acid, Alcohol (Methanol) |
| Catalyst | Strong Brønstedt or Lewis acids (e.g., H₂SO₄, p-TsOH) organic-chemistry.org |
| Solvent | Excess alcohol often serves as the solvent researchgate.net |
| Temperature | Typically heated to reflux patsnap.com |
| Reaction Time | Varies from hours to days depending on the substrate and conditions |
| Workup | Neutralization of acid, extraction of the ester |
Regioselective Halogenation (Chlorination) of Dihydroxybenzoic Acid/Esters
Regioselective chlorination is a critical step in the synthesis of this compound from a dihydroxybenzoic acid or its ester. The two hydroxyl groups at positions 2 and 6 are strong activating groups and are ortho, para-directing for electrophilic aromatic substitution. This means they direct incoming electrophiles (like Cl⁺) to the positions 3, 4, and 5.
Direct chlorination of 2,6-dihydroxybenzoic acid or its methyl ester would be challenging in terms of selectivity. The positions C3 and C5 are electronically activated by both hydroxyl groups, making them susceptible to chlorination. This could potentially lead to a mixture of products, including 3-chloro, 5-chloro, and 3,5-dichloro derivatives. Achieving monosubstitution at the C3 position would likely require careful control of reaction conditions or the use of protecting groups to modulate the directing effects of the hydroxyl groups.
Various chlorinating agents can be employed for aromatic chlorination. For instance, sulfuryl chloride (SO₂Cl₂) has been used for the chlorination of ethyl 4-hydroxybenzoate to yield ethyl 3,5-dichloro-4-hydroxybenzoate, demonstrating its utility in chlorinating activated aromatic rings. orgsyn.org Another example involves the chlorination of anthranilic acid using chlorine gas in hydrochloric acid. orgsyn.org
Table 2: Common Reagents for Aromatic Chlorination
| Reagent | Description |
|---|---|
| Chlorine (Cl₂) | Often used with a Lewis acid catalyst for less activated rings, or in solution for activated rings. orgsyn.org |
| Sulfuryl Chloride (SO₂Cl₂) | A convenient liquid source of chlorine, can be used for chlorinating phenols and other activated rings. orgsyn.org |
| N-Chlorosuccinimide (NCS) | A milder chlorinating agent, often used with an acid catalyst. |
| Hydrochloric Acid/Hydrogen Peroxide | An in-situ method for generating an electrophilic chlorine species. |
Aromatic Hydroxylation and Electrophilic/Nucleophilic Substitution Routes
An alternative to direct chlorination involves starting with a pre-functionalized benzene ring and subsequently introducing the hydroxyl groups.
One potential route is through nucleophilic aromatic substitution. For example, a precursor like 2,3,6-trichlorobenzoic acid could theoretically undergo selective hydrolysis of the chlorine atoms at positions 2 and 6 to yield 3-chloro-2,6-dihydroxybenzoic acid. A patent describes a method for preparing 2,6-dihydroxybenzoic acid from 2,6-dichlorobenzaldehyde, which involves hydrolysis steps, indicating the feasibility of replacing chlorine with hydroxyl groups on this type of scaffold. google.com
Another established method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of an amino group, followed by hydrolysis. A synthetic protocol for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, utilizes this strategy. researchgate.net The process involves the reduction of a nitro group to an amine, followed by treatment with a nitrite source (like NaNO₂) in an acidic medium to form a diazonium salt, which is then heated in water to yield the phenol (B47542). researchgate.net
Synthesis via Precursors and Related Core Structures
This approach focuses on modifying existing molecules that already contain a significant portion of the target structure.
Conversion from 3-chloro-2,6-dihydroxybenzoic acid
If the precursor 3-chloro-2,6-dihydroxybenzoic acid is available, its conversion to the corresponding methyl ester is a straightforward esterification reaction, as detailed in section 2.1.1. This reaction is typically high-yielding and represents the final step in a synthetic sequence that first constructs the substituted benzoic acid.
A relevant example is found in a patented synthesis where 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst. patsnap.com The mixture is then heated to reflux for several hours to produce methyl 2,6-dichloro-3-nitrobenzoate. patsnap.com A similar procedure would be directly applicable for the esterification of 3-chloro-2,6-dihydroxybenzoic acid.
Reaction Scheme: Esterification of 3-chloro-2,6-dihydroxybenzoic acid
Derivatization from Methyl 2,6-dihydroxybenzoate (B8749050)
An alternative synthetic route begins with Methyl 2,6-dihydroxybenzoate, a readily available starting material. nih.govbiosynth.com The synthesis would then require the regioselective chlorination of this precursor.
As discussed in section 2.1.2, the electrophilic chlorination of Methyl 2,6-dihydroxybenzoate presents a significant regioselectivity challenge. The two hydroxyl groups strongly activate the aromatic ring, particularly at the C3, C4, and C5 positions. The C4 position is para to the C1-carbomethoxy group, while the C3 and C5 positions are ortho to one hydroxyl group and para to the other. This high degree of activation makes the ring highly susceptible to substitution, and controlling the reaction to achieve selective monochlorination at the C3 position over the C5 position or preventing dichlorination at C3 and C5 would be difficult.
Table 3: Potential Products from the Chlorination of Methyl 2,6-dihydroxybenzoate
| Product Name | Position of Chlorine | Expected Status |
|---|---|---|
| This compound | C3 | Desired Product |
| Methyl 5-chloro-2,6-dihydroxybenzoate | C5 | Likely Isomeric Byproduct |
| Methyl 3,5-dichloro-2,6-dihydroxybenzoate | C3 and C5 | Likely Dichlorinated Byproduct |
| Other Polychlorinated Products | Multiple | Possible with harsh conditions |
Careful optimization of the chlorinating agent, stoichiometry, temperature, and reaction time would be necessary to maximize the yield of the desired 3-chloro isomer.
Approaches involving other halogenated or hydroxylated benzoic acid derivatives
The synthesis of this compound can be envisaged through the modification of closely related benzoic acid derivatives. A plausible and direct method involves the selective chlorination of a pre-existing dihydroxybenzoate precursor.
One potential route starts from 2,6-dihydroxybenzoic acid. This starting material can be synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol (B1680541) with carbon dioxide under pressure in the presence of an alkali metal salt and an organic solvent like absolute ethanol. Another approach to obtain 2,6-dihydroxybenzoic acid is from 2,6-dichlorobenzaldehyde, which undergoes chlorination to 2,6-dichlorobenzoyl chloride, followed by hydrolysis, alkaline hydrolysis, and acidification google.com.
Once 2,6-dihydroxybenzoic acid is obtained, it can be subjected to electrophilic aromatic substitution, specifically chlorination, to introduce the chlorine atom at the 3-position. The directing effects of the two hydroxyl groups would favor substitution at the ortho and para positions. Given that the 4 and 6 positions are already substituted with hydroxyl groups (relative to the carboxylic acid), the incoming electrophile would likely be directed to the remaining activated positions. Careful control of reaction conditions would be necessary to achieve mono-chlorination at the desired position.
Following the synthesis of 3-chloro-2,6-dihydroxybenzoic acid, the final step is the esterification of the carboxylic acid group to form the methyl ester. This can be readily achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. This is a standard Fischer esterification reaction. A similar process is used in the synthesis of methyl 2,6-dichloro-3-nitrobenzoate from its corresponding carboxylic acid patsnap.com.
An alternative conceptual approach could involve starting with a differently halogenated benzoic acid, such as 2,6-dichlorobenzoic acid. Through a sequence of nitration, selective fluorination, and catalytic hydrogenation, various substituted aminobenzoates can be prepared, which could then potentially be converted to the desired dihydroxy compound through diazotization and hydrolysis of the amino group, and nucleophilic substitution of one of the chlorine atoms. However, this would likely be a more complex and lower-yielding pathway compared to the direct chlorination of 2,6-dihydroxybenzoic acid.
The table below summarizes a potential synthetic pathway starting from 2,6-dihydroxybenzoic acid.
| Step | Reactant | Reagent(s) | Product | Reaction Type |
| 1 | 2,6-Dihydroxybenzoic acid | Cl2, Lewis Acid | 3-Chloro-2,6-dihydroxybenzoic acid | Electrophilic Aromatic Substitution (Chlorination) |
| 2 | 3-Chloro-2,6-dihydroxybenzoic acid | CH3OH, H2SO4 | This compound | Fischer Esterification |
Preparation and Characterization of Structurally Modified Analogs and Derivatives
The functional groups of this compound provide ample opportunities for the synthesis of a wide array of structurally modified analogs and derivatives.
The two phenolic hydroxyl groups at the 2- and 6-positions are susceptible to both alkylation and acylation reactions.
Alkylation: Ether derivatives can be prepared by reacting this compound with alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate) in the presence of a base. The choice of base (e.g., sodium hydride, potassium carbonate) and reaction conditions can influence the degree of alkylation, allowing for the potential selective mono- or di-alkylation of the hydroxyl groups. The relative acidity of the two hydroxyl groups, influenced by the electronic effects of the chloro and methyl ester groups, will play a role in the regioselectivity of these reactions.
Acylation: Ester derivatives at the hydroxyl positions can be synthesized through acylation using acylating agents like acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base such as pyridine or triethylamine. Similar to alkylation, the reaction can potentially be controlled to yield mono- or di-acylated products.
The table below outlines potential alkylation and acylation reactions.
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl Halide (e.g., CH3I) + Base (e.g., K2CO3) | Methoxy (B1213986) derivative |
| Acylation | Acid Chloride (e.g., CH3COCl) + Base (e.g., Pyridine) | Acetoxy derivative |
Beyond modification of the hydroxyl groups, the methyl ester functionality can be converted to other functional groups, and the hydroxyl groups can be transformed into ethers.
Amide Derivatives: The methyl ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This aminolysis reaction is typically carried out at elevated temperatures. The reactivity of the ester towards aminolysis can be enhanced by the presence of a catalyst.
Ester Derivatives (Transesterification): The methyl ester can be converted to other esters through transesterification. This involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing methanol as it is formed.
Ether Derivatives: As mentioned in the alkylation section, the hydroxyl groups can be converted to ethers using various alkylating agents. This transformation can significantly alter the solubility and electronic properties of the molecule.
The following table summarizes the synthesis of these derivatives.
| Derivative Type | Starting Functional Group | Reagent(s) | Product Functional Group |
| Amide | Methyl Ester | Amine (R-NH2) | Amide (-CONH-R) |
| Ester (Transesterification) | Methyl Ester | Alcohol (R-OH), Acid/Base Catalyst | Ester (-COO-R) |
| Ether | Hydroxyl | Alkyl Halide (R-X), Base | Ether (-O-R) |
The di-functional nature of the hydroxyl groups in this compound makes it a potential monomer for polymerization reactions. For instance, it could be used as a diol in the synthesis of polyesters through condensation polymerization with a dicarboxylic acid or its derivative. The resulting polymers would possess aromatic and halogenated units, which could impart specific properties such as thermal stability and flame retardancy.
In the realm of supramolecular chemistry, the hydroxyl groups can participate in hydrogen bonding, making the molecule a potential building block for the construction of larger self-assembled structures. The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (carbonyl oxygen of the ester) allows for the formation of intricate hydrogen-bonding networks.
Sustainable and Green Chemistry Methodologies for Benzoate Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, several green methodologies can be considered.
For the synthesis of the 2,6-dihydroxybenzoic acid precursor, enzymatic carboxylation of resorcinol using a decarboxylase and gaseous CO2 has been explored as a green alternative to the high-pressure Kolbe-Schmitt reaction. This enzymatic approach operates under milder conditions and can be coupled with in situ product removal to improve yields.
In derivatization reactions, the use of greener solvents, such as water or ethanol, is encouraged. Catalyst-free synthesis of related heterocyclic compounds in ethanol has been demonstrated, highlighting the potential for avoiding toxic metal catalysts and simplifying purification processes. Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption.
Furthermore, the development of bio-based production pathways for benzoic acid from renewable feedstocks like glucose or glycerol using engineered microorganisms presents a sustainable alternative to petrochemical-based manufacturing. While not directly applied to the synthesis of this specific chlorinated derivative, these advancements in the production of the core benzoate structure are a significant step towards more sustainable chemical manufacturing.
The table below highlights some green chemistry approaches relevant to benzoate synthesis.
| Green Chemistry Principle | Application in Benzoate Synthesis |
| Use of Renewable Feedstocks | Bio-based production of benzoic acid from glucose. |
| Use of Safer Solvents | Employing water or ethanol as reaction media. |
| Catalysis | Utilizing enzymatic catalysis for carboxylation; developing catalyst-free reactions. |
| Energy Efficiency | Implementing microwave-assisted synthesis to reduce reaction times. |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling
The ¹H NMR spectrum of methyl 3-chloro-2,6-dihydroxybenzoate is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature two signals for the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons (at C-4 and C-5) would be ortho to each other, resulting in a doublet of doublets splitting pattern. The hydroxyl groups at C-2 and C-6 would likely appear as broad singlets, and their chemical shift could be concentration-dependent and affected by the choice of solvent. The methyl ester group would produce a sharp singlet, typically in the range of 3.8-4.0 ppm.
Expected ¹H NMR Data (Predicted)
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~6.7-7.0 | d (doublet) | ~8.0-9.0 |
| H-5 | ~7.2-7.4 | d (doublet) | ~8.0-9.0 |
| OCH₃ | ~3.9 | s (singlet) | N/A |
| 2-OH | Variable (broad) | s (singlet) | N/A |
| 6-OH | Variable (broad) | s (singlet) | N/A |
Note: Predicted values are based on analysis of similar compounds and standard chemical shift tables. Solvent: CDCl₃ or DMSO-d₆.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in unique electronic environments. The carbonyl carbon of the ester will appear significantly downfield (around 170 ppm). The carbons attached to the electronegative oxygen and chlorine atoms (C-1, C-2, C-3, C-6) will also be shifted downfield compared to the other aromatic carbons. The methyl carbon of the ester group will be found in the upfield region of the spectrum.
Expected ¹³C NMR Data (Predicted)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~170 |
| C-2 | ~150-155 |
| C-6 | ~150-155 |
| C-4 | ~130-135 |
| C-5 | ~115-120 |
| C-3 | ~110-115 |
| C-1 | ~105-110 |
| OCH₃ | ~52-55 |
Note: Predicted values are based on analysis of similar compounds such as methyl 2,6-dihydroxybenzoate (B8749050) and 3-chlorophenol. Solvent: CDCl₃ or DMSO-d₆. spectrabase.comnih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the aromatic protons H-4 and H-5, confirming their adjacent (ortho) relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. Expected correlations would include H-4 with C-4, H-5 with C-5, and the OCH₃ protons with the OCH₃ carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space interactions. A NOESY spectrum could reveal spatial proximity between the OCH₃ protons and the H-5 proton, and between the 2-OH proton and the H-4 proton, further confirming the geometry.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula.
Ionization Techniques (e.g., ESI, FAB) and Fragmentation Pattern Analysis
For a polar molecule like this compound, Electrospray Ionization (ESI) would be a suitable technique, likely showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Fast Atom Bombardment (FAB) is another potential soft ionization technique.
The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion.
Loss of methanol (B129727) (CH₃OH).
Decarboxylation (loss of CO₂).
Loss of a chlorine radical (•Cl).
Isotopic Abundance Analysis for Elemental Composition
The presence of a chlorine atom makes isotopic abundance analysis particularly informative. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a chlorine atom. The molecular ion peak (M) will be accompanied by an (M+2) peak with an intensity ratio of roughly 3:1. nist.gov This pattern is a clear indicator of the presence of a single chlorine atom in the molecule or fragment. The calculated exact mass for the most abundant isotope (³⁵Cl) of the neutral molecule C₈H₇³⁵ClO₄ is 202.0033.
Predicted HRMS Data
| Ion Formula | Calculated m/z ([M+H]⁺) | Calculated m/z ([M-H]⁻) |
|---|---|---|
| C₈H₈³⁵ClO₄⁺ | 203.0105 | --- |
| C₈H₆³⁵ClO₄⁻ | --- | 200.9960 |
| C₈H₈³⁷ClO₄⁺ | 205.0076 | --- |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
The two hydroxyl (-OH) groups will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding, both intramolecular (between the hydroxyl groups and the adjacent ester) and intermolecular. The exact position and shape of this band can provide insights into the extent and nature of this hydrogen bonding.
The carbonyl (C=O) stretching vibration of the methyl ester group is anticipated to appear as a strong, sharp peak typically in the range of 1680-1740 cm⁻¹. The presence of the electron-donating hydroxyl groups on the ring may slightly lower this frequency compared to a simple alkyl benzoate (B1203000).
The C-O stretching vibrations of the ester and the phenolic hydroxyl groups will likely produce strong bands in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed as a series of medium to weak absorptions in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring will influence the exact positions and intensities of these peaks.
Finally, the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. This absorption can sometimes be difficult to assign definitively due to the presence of other vibrations in this region.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Carbonyl (C=O) | C=O Stretch | 1680-1740 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |
| Ester/Phenol (B47542) | C-O Stretch | 1200-1300 | Strong |
| Chloroalkane | C-Cl Stretch | 600-800 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The benzene ring in this compound, substituted with auxochromic hydroxyl groups and a chromophoric ester group, is expected to exhibit characteristic UV absorptions.
The primary chromophore is the substituted benzene ring. The hydroxyl and ester groups, being auxochromes and chromophores respectively, will cause a bathochromic (red) shift of the benzene π → π* transitions. Typically, substituted benzene rings show two main absorption bands: the E2-band (around 230-280 nm) and the B-band (around 280-320 nm). The presence of the chlorine atom is also likely to contribute to a slight red shift.
The solvent used for analysis can significantly influence the position and intensity of the absorption maxima due to solvatochromic effects, particularly for the polar hydroxyl groups. A shift in the absorption maximum upon changing the pH of the solution can also be expected, as deprotonation of the phenolic hydroxyl groups will alter the electronic nature of the chromophore.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) | Chromophore |
| π → π* (E2-band) | 230-280 | Substituted Benzene Ring |
| π → π* (B-band) | 280-320 | Substituted Benzene Ring |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single Crystal X-ray Diffraction for Absolute Configuration
To perform single crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. The quality of the crystal is paramount for obtaining high-resolution diffraction data. Once a suitable crystal is obtained and analyzed, the resulting electron density map would reveal the precise location of each atom in the molecule.
This analysis would confirm the planar structure of the benzene ring and provide exact measurements of the C-C, C-O, C=O, and C-Cl bond lengths and the angles between them. Furthermore, it would reveal the conformation of the methyl ester group relative to the plane of the benzene ring. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen of the ester would likely be observed, influencing the planarity of this part of the molecule. The analysis would also definitively establish the relative positions of the chloro and hydroxyl substituents on the aromatic ring.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a diffraction pattern that is unique to a specific crystalline phase. For this compound, a PXRD analysis would be used to confirm the crystallinity of a synthesized batch and to check for the presence of any polymorphic forms or impurities. Each crystalline form of the compound would produce a distinct PXRD pattern, characterized by the positions and relative intensities of the diffraction peaks. This information is crucial for quality control and for understanding the solid-state properties of the material. While a full structure solution from powder data is more complex than from single crystal data, it can be used to identify the material and assess its phase purity.
Computational Chemistry and in Silico Molecular Modeling Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties with high accuracy.
DFT calculations can elucidate the electronic characteristics of Methyl 3-chloro-2,6-dihydroxybenzoate. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density (charge distribution).
The energies of the HOMO and LUMO orbitals, and the gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered "softer". nih.govsemanticscholar.org Conversely, a larger gap indicates higher stability and lower reactivity. semanticscholar.org For instance, in a study of related diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, the HOMO-LUMO energy gap was calculated to understand the reactivity of the compounds. nih.gov
The charge distribution, often visualized using molecular electrostatic potential (MEP) maps or calculated via methods like Mulliken population analysis, reveals the electron-rich and electron-deficient regions of the molecule. semanticscholar.orgdntb.gov.ua In this compound, the electronegative oxygen and chlorine atoms would be expected to create regions of negative potential, indicating sites susceptible to electrophilic attack. The hydroxyl protons and parts of the aromatic ring would likely show positive potential, indicating sites for nucleophilic attack. This charge distribution is fundamental to understanding intermolecular interactions.
Table 1: Illustrative Reactivity Descriptors from DFT Calculations for a Substituted Phenol (B47542). Note: This data is for the related compound 2,6-dichloro-4-fluoro phenol and serves as an example of the parameters that would be calculated for this compound.
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. semanticscholar.org |
| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. nih.gov |
| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. nih.gov |
| Electronegativity (χ) | χ = -µ | The power of an atom to attract electrons. nih.gov |
| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. semanticscholar.org |
DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. By calculating properties for a proposed structure and comparing them to experimental spectra, chemists can validate their findings.
Vibrational Frequencies (FTIR/Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. For example, a DFT study on 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid successfully assigned the fundamental vibrational modes by comparing calculated frequencies with experimental FTIR and FT-Raman data. nih.gov For this compound, calculations would predict characteristic frequencies for O-H stretching of the hydroxyl groups, C=O stretching of the ester, C-Cl stretching, and various aromatic ring vibrations.
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another key application of DFT. nanobioletters.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. liverpool.ac.uk Comparing the calculated chemical shifts with experimental values is a standard method for structure elucidation and verification. nanobioletters.com Discrepancies between predicted and observed shifts can reveal subtle structural features or conformational effects in solution. liverpool.ac.uk
Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts. Note: This table is illustrative and does not represent actual data for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C1 (Ester) | 170.5 | 170.1 | 0.4 |
| C2 (Ring, -OH) | 155.2 | 154.8 | 0.4 |
| C3 (Ring, -Cl) | 115.8 | 115.5 | 0.3 |
| C4 (Ring) | 133.1 | 132.9 | 0.2 |
| C5 (Ring) | 119.7 | 119.6 | 0.1 |
| C6 (Ring, -OH) | 158.4 | 158.0 | 0.4 |
| C7 (Methyl) | 52.6 | 52.3 | 0.3 |
DFT can be used to model chemical reactions, providing a detailed picture of the reaction pathway. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This type of analysis is crucial for understanding reaction feasibility and selectivity. While specific studies on this compound are not available, this methodology could be applied to study its synthesis or degradation pathways.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment (like a solvent). nih.govmdpi.com
For this compound, MD simulations could explore its conformational landscape. Key areas of flexibility would include the rotation of the hydroxyl groups and the methyl ester group. These simulations would reveal the most stable conformations and the energy barriers between them. Understanding the preferred three-dimensional shapes and the flexibility of the molecule is crucial, as the conformation often dictates how it can interact with biological targets like enzymes or receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. zsmu.edu.ua The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are determined by its molecular structure. zsmu.edu.ua
To build a QSAR model, one first calculates a set of "molecular descriptors" for a series of related compounds with known biological activities. researchgate.net These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges. nih.gov
Steric: Molecular volume, surface area, radius of gyration. researchgate.net
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological: Descriptors based on the 2D graph of the molecule.
Once these descriptors are calculated for a training set of molecules, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that relates the descriptors to the observed activity. nih.gov
For this compound, one could hypothesize its inclusion in a QSAR study for a particular activity, for example, as an anticancer agent. nih.govnih.gov Its specific descriptors (e.g., the electronic influence of the chloro and dihydroxy groups, its calculated logP) would be used in the model to predict its activity relative to other similar benzoate (B1203000) derivatives. Such a model could then be used to guide the synthesis of new, potentially more active compounds.
Design of Targeted Derivatives with Predicted Activities
Currently, there is a lack of published research detailing the rational design and in-silico prediction of the activities of targeted derivatives based on the this compound scaffold. The design of derivatives is a critical step in lead optimization, often guided by computational methods to enhance potency, selectivity, and pharmacokinetic properties. However, for this specific compound, such studies detailing the exploration of its chemical space for therapeutic purposes have not been reported in the reviewed literature.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in identifying potential biological targets and understanding structure-activity relationships at a molecular level.
Specific molecular docking studies to identify putative enzyme binding sites and protein targets for this compound have not been documented in the available scientific literature. While studies on similar compounds, such as benzoic acid derivatives, have been conducted to evaluate their potential as inhibitors for various enzymes, including those from SARS-CoV-2, this particular ester has not been the subject of such investigations.
A detailed analysis of the binding modes, including key interactions like hydrogen bonding and pi-stacking, and the calculation of binding energies between this compound and specific protein targets is contingent on initial docking studies. As such, this information is not available. For related molecules, computational studies have elucidated how hydroxyl and chloro substitutions can influence binding affinity through specific interactions with amino acid residues in a protein's active site. However, these findings cannot be directly extrapolated to this compound without dedicated computational experiments.
Cheminformatics and Data Mining for Compound Relationships
Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical compounds to uncover relationships between structure and activity, predict properties, and identify novel drug candidates. A cheminformatics analysis of this compound would involve comparing its structural and physicochemical properties to those of known bioactive compounds to infer potential biological activities or liabilities. However, no specific cheminformatics or data mining studies focused on establishing relationships for this compound have been published.
Biological Activities and Mechanistic Investigations in Vitro and Enzymatic Studies
Antioxidant Activity and Free Radical Scavenging Mechanisms
While no direct studies on Methyl 3-chloro-2,6-dihydroxybenzoate are available, phenolic compounds, in general, are known for their antioxidant properties. The presence of hydroxyl groups on the benzene (B151609) ring is crucial for this activity.
In Vitro Assays (e.g., DPPH, ABTS radical scavenging)
No data is available for this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Future research employing these standard assays would be necessary to quantify its potential antioxidant capacity. For context, other phenolic compounds have demonstrated significant radical scavenging activity in these assays.
Mechanistic Pathways of Antioxidant Action (e.g., Electron Transfer, Hydrogen Atom Transfer)
The antioxidant mechanism of phenolic compounds can occur through various pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). The dihydroxy substitution on the benzoate (B1203000) structure of this compound suggests it could potentially act as an antioxidant via these mechanisms. However, without experimental evidence, this remains a hypothesis.
Antimicrobial and Antifungal Properties (In Vitro)
The antimicrobial and antifungal potential of this compound has not been reported in the scientific literature. The chlorine substituent and the phenolic hydroxyl groups are features that have been associated with antimicrobial activity in other compounds, suggesting that this molecule could warrant investigation.
Inhibition of Bacterial Growth (Gram-Positive and Gram-Negative Strains)
There are no studies reporting the minimum inhibitory concentrations (MIC) or any other measure of antibacterial activity for this compound against either Gram-positive or Gram-negative bacteria.
Antifungal Efficacy Against Pathogenic Fungi
Similarly, no data exists regarding the antifungal properties of this compound against any pathogenic fungi.
Investigation of Microbial Target Pathways and Resistance Mechanisms
As there are no studies on its antimicrobial or antifungal activity, there is consequently no research on the potential microbial target pathways or mechanisms of resistance related to this compound.
No Publicly Available Data on the Specified Biological Activities of this compound
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the in vitro biological activities of the chemical compound this compound as outlined in the requested article structure.
Specifically, there is a lack of publicly accessible research data on the following aspects of this compound:
Antiproliferative and Cytotoxic Effects: No studies were identified that evaluated the effects of this specific compound on malignant cell lines such as MCF7 or HEp-2. Consequently, data on concentration-dependent inhibition of cell proliferation and viability for these or any other cancer cell lines are not available.
Cellular Mechanisms of Action: In the absence of antiproliferative studies, there is no information on the potential cellular mechanisms of action, such as the induction of apoptosis or perturbation of the cell cycle.
Enzyme Inhibition and Modulation: The search yielded no results on the evaluation of this compound as an inhibitor of specific enzymes like GRP94, plasma kallikrein, or topoisomerases. Therefore, data on the kinetic characterization of enzyme inhibition, including IC50 and Ki values, are non-existent in the public domain.
Due to the absence of any research findings on these specific biological activities, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. The generation of content for the specified sections and subsections would require speculation, which falls outside the scope of scientifically grounded reporting.
Therefore, the sections on "," including subsections on antiproliferative effects, cellular mechanisms, and enzyme inhibition, cannot be completed at this time. Further empirical research is required to determine the biological properties of this compound.
Receptor Binding and Signaling Pathway Modulation
The interaction of this compound with cellular receptors and its subsequent impact on signaling cascades can be inferred from studies on similar small phenolic and chlorinated compounds.
While no specific receptor binding data for this compound has been identified, its structural motifs suggest potential interactions with various receptors. Chlorinated phenols have been shown to interact with receptors such as transthyretin, a transport protein for thyroid hormones nih.gov. The degree and position of chlorination can enhance the binding affinity of phenolic compounds to such receptors nih.gov. Specifically, chlorine atoms in the ortho positions relative to the hydroxyl group can increase the competitive binding efficiency nih.gov.
The dihydroxybenzoate core is a common feature in many biologically active natural products. These structures can interact with a range of protein targets through hydrogen bonding and hydrophobic interactions. The aryl hydrocarbon receptor (AhR) is another potential target, as it is known to bind planar aromatic compounds, including some chlorinated hydrocarbons oup.com.
Phenolic compounds are well-documented modulators of various intracellular signaling pathways, often exerting anti-inflammatory and antioxidant effects nih.govresearchgate.net. These molecules can influence key signaling cascades such as:
Nuclear Factor-κB (NF-κB) Pathway: Many phenolic compounds inhibit the activation of NF-κB, a key regulator of inflammatory gene expression.
Mitogen-Activated Protein Kinase (MAPK) Pathways: Phenols can modulate the activity of MAPKs like ERK, JNK, and p38, which are involved in cellular stress responses, proliferation, and apoptosis nih.govmdpi.com.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and growth, is another target for modulation by polyphenolic compounds mdpi.comnih.gov.
The specific effects of this compound on these pathways would depend on its ability to interact with upstream kinases and transcription factors. The antioxidant properties conferred by the dihydroxybenzene structure could contribute to the regulation of redox-sensitive signaling pathways.
Investigation of Biological Transport and Cellular Uptake Mechanisms (In Vitro)
The cellular uptake of this compound is likely governed by its physicochemical properties, particularly its lipophilicity. Small molecules can cross the plasma membrane via simple diffusion if they are sufficiently soluble in the hydrophobic lipid bilayer nih.gov. The methyl ester group, by neutralizing the charge of the carboxylic acid and increasing hydrophobicity, would favor passive diffusion across cell membranes compared to its corresponding carboxylic acid.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-dihydroxybenzoic acid |
| 2,4-dihydroxybenzoic acid |
| 2,5-dihydroxybenzoic acid |
| 2,6-dihydroxybenzoic acid |
| 3,4-dihydroxybenzoic acid |
| 3,5-dihydroxybenzoic acid |
Biosynthesis and Natural Occurrence of Methyl 3 Chloro 2,6 Dihydroxybenzoate and Analogues
Identification and Isolation from Natural Sources (Plants, Microorganisms, Fungi)
While Methyl 3-chloro-2,6-dihydroxybenzoate is not widely documented as a naturally occurring compound, a diverse array of structurally similar chlorinated and non-chlorinated analogues have been identified and isolated from various natural sources, including fungi, lichens, and plants. These findings suggest that the fundamental biosynthetic machinery for producing chlorinated and hydroxylated benzoate (B1203000) structures is present across different biological kingdoms.
Organochlorine compounds, once considered rare in nature, are now known to be produced by a wide range of organisms, from bacteria and fungi to marine algae and terrestrial plants. iupac.org The structural diversity of these natural products is vast, encompassing simple molecules like chloromethane (B1201357) to complex antibiotics. iupac.org
Key analogues of this compound that have been isolated from natural sources include:
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol): This chlorinated benzaldehyde, which shares the core 3-chloro-2,6-dihydroxy substitution pattern, has been identified in lichens such as Platismatia glauca and Evernia prunastri. nih.gov Lichens are symbiotic organisms composed of fungi and algae or cyanobacteria, and are well-known producers of unique secondary metabolites.
Methyl 2,6-dihydroxybenzoate (B8749050): This non-chlorinated analogue has been reported in the plant Carapa guianensis. nih.gov Its presence indicates that the 2,6-dihydroxybenzoate scaffold is a substrate for methyltransferase enzymes in plants.
Amudol: A chlorinated benzyl (B1604629) alcohol that has been isolated from Penicillium martinsii, highlighting the capacity of fungi to produce chlorinated aromatic compounds. iupac.org
Drosophilin A: One of the earliest discovered terrestrial natural chlorophenols, isolated from the fungus Drosophila subatrata. iupac.org
The following table summarizes the natural occurrence of these and other related compounds.
| Compound Name | Natural Source Organism | Type of Organism | Reference |
|---|---|---|---|
| 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | Platismatia glauca, Evernia prunastri | Lichen (Fungus/Alga Symbiont) | nih.gov |
| Methyl 2,6-dihydroxybenzoate | Carapa guianensis | Plant | nih.gov |
| Amudol (chlorinated benzyl alcohol) | Penicillium martinsii | Fungus | iupac.org |
| Drosophilin A (chlorinated phenol) | Drosophila subatrata | Fungus | iupac.org |
| Caldariomycin (B12695661) | Caldariomyces fumago | Fungus | iupac.org |
Postulated Biosynthetic Pathways for Halogenated Aromatic Compounds
The biosynthesis of a compound like this compound involves two key transformations: the chlorination of an aromatic precursor and the methylation of a carboxylic acid group. The halogenation of aromatic rings in nature is a sophisticated enzymatic process.
While it was once thought that non-specific haloperoxidases were the primary enzymes responsible for halogenation, recent evidence points to highly specific halogenase enzymes, particularly in the biosynthesis of secondary metabolites. nih.govresearchgate.net These enzymes exhibit remarkable regioselectivity, ensuring the halogen is installed at a precise position on the substrate. researchgate.net
Two major classes of halogenating enzymes are recognized:
Flavin-Dependent Halogenases (FDHs): This is the most extensively studied class of halogenating enzymes. nih.gov FDHs utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (e.g., Cl⁻). The enzyme first generates a flavin hydroperoxide intermediate, which then reacts with the chloride ion to form a potent electrophilic halogenating species, likely hypochlorous acid (HOCl). rsc.org This species then carries out an electrophilic aromatic substitution on an electron-rich aromatic substrate. rsc.orgfrontiersin.org A well-documented example is the enzyme PrnA from Pseudomonas fluorescens, which catalyzes the chlorination of L-tryptophan at the 7-position as the first step in the biosynthesis of the antibiotic pyrrolnitrin (B93353). rsc.org The mechanism may involve a lysine (B10760008) residue in the active site that forms an N-haloamine intermediate, which then acts as the halogenating agent. frontiersin.org
Non-Heme Iron/2-Oxoglutarate Dependent Halogenases: This class of enzymes can install halogen atoms onto unactivated carbon centers through a radical-based mechanism, a chemically challenging transformation. frontiersin.org
The biosynthesis of the benzoate core itself originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. Subsequent metabolic steps convert these precursors into benzoic acid. This benzoic acid derivative would then serve as the substrate for the halogenase enzyme.
Enzymatic Systems Involved in the Biosynthesis or Biotransformation of Benzoate Esters
The final step in the formation of this compound is the esterification of the carboxylic acid group. In biological systems, this is typically accomplished by a class of enzymes known as methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl group donor.
The key enzyme responsible for the formation of the closely related scent compound methyl benzoate in snapdragon (Antirrhinum majus) flowers is S-Adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) . nih.govnih.gov This enzyme specifically catalyzes the transfer of a methyl group from SAM to the carboxyl group of benzoic acid. nih.gov Studies have shown that BAMT is a cytosolic enzyme, primarily located in the epidermal cells of flower petals, which are the main sites of scent emission. nih.govresearchgate.net
BAMT belongs to a larger family of carboxyl methyltransferases that are responsible for producing a variety of methyl esters of secondary metabolites in plants, including methyl salicylate (B1505791) and methyl jasmonate. escholarship.org These enzymes exhibit high substrate specificity; for instance, the BAMT from snapdragon is highly specific for benzoic acid and shows no activity with related compounds like salicylic (B10762653) acid or cinnamic acid. nih.gov
The table below summarizes the key enzymatic systems involved in the formation and transformation of benzoate esters.
| Enzyme Class/Family | Specific Enzyme Example | Function | Cofactor/Substrate | Reference |
|---|---|---|---|---|
| Carboxyl Methyltransferases | BAMT (Benzoic Acid Carboxyl Methyltransferase) | Catalyzes the methylation of benzoic acid to form methyl benzoate. | S-adenosyl-L-methionine (SAM) | nih.govnih.gov |
| Flavin-Dependent Halogenases | PrnA (Tryptophan 7-halogenase) | Catalyzes regioselective chlorination of aromatic rings. | FADH₂, O₂, Cl⁻ | rsc.org |
| Non-Heme Iron Dependent Halogenases | - | Catalyzes halogenation of unactivated carbons via a radical mechanism. | 2-oxoglutarate, O₂, Cl⁻ | frontiersin.org |
Ecological Roles and Distribution of Related Compounds in Biological Systems
Halogenated aromatic compounds and their derivatives are distributed across all domains of life and serve a multitude of ecological functions. nih.gov Their production is not a metabolic accident but rather a sophisticated chemical strategy that confers a selective advantage to the producing organism.
Defense and Allelopathy: Many halogenated secondary metabolites function as potent defense chemicals. nih.gov Their roles include:
Antimicrobial and Antifungal Activity: The chlorination of a molecule can significantly enhance its biological activity. Fungi and bacteria produce halogenated compounds like pyrrolnitrin and caldariomycin to inhibit the growth of competing microbes. iupac.orgrsc.org Fungi, in particular, possess robust enzymatic systems for degrading toxic, recalcitrant pollutants, including organochlorines. nih.govresearchgate.net
Anti-herbivory: Marine algae are prolific producers of halogenated compounds, particularly brominated and chlorinated terpenes and acetogenins. nih.govresearchgate.net These substances act as feeding deterrents against fish and sea urchins, protecting the algae from predation. researchgate.net
Signaling and Communication:
Pollinator Attraction: Non-halogenated benzoate esters, such as methyl benzoate, are key components of floral scents. nih.gov In snapdragons, methyl benzoate is emitted from the petal lobes to attract pollinators like bumblebees, playing a crucial role in the plant's reproductive success. nih.govresearchgate.net The production of these volatile signals is often localized to the parts of the flower that pollinators directly interact with. aminer.org
Environmental Persistence and Biogeochemical Cycling:
The carbon-halogen bond is generally stable, making many organohalogen compounds persistent in the environment. wikipedia.org This persistence allows them to have long-lasting effects as defense or signaling molecules.
The production of volatile halogenated compounds by marine algae, for example, contributes significantly to the global budget of atmospheric halocarbons, which can influence climate processes. rsc.org
Brown algae, in particular, have a well-developed halogenated metabolism, using it to cope with biotic and abiotic stresses such as defense, tissue repair, and protection against oxidative damage. nih.govresearchgate.net
The widespread production of these compounds underscores their evolutionary importance in mediating interactions between organisms and their environment.
Potential Applications As Chemical Intermediates and Future Research Directions
Role as a Building Block in the Synthesis of Complex Molecules and Bioactive Compounds
The unique arrangement of functional groups on Methyl 3-chloro-2,6-dihydroxybenzoate makes it a strategic starting material for synthesizing intricate molecular architectures and biologically active compounds. The reactivity of the hydroxyl, chloro, and ester groups, combined with the aromatic scaffold, allows for diverse chemical transformations.
The hydroxyl groups can undergo O-alkylation or O-acylation to produce a variety of ethers and esters, respectively. These modifications are fundamental in the synthesis of natural products and pharmaceuticals. For instance, selective alkylation is a key step in building complex scaffolds, such as those found in certain kinase inhibitors used in cancer therapy. researchgate.net The presence of two hydroxyl groups also allows for the formation of cyclic structures, such as benzodioxanes or benzodioxoles, which are common motifs in bioactive molecules.
Furthermore, the chloro-substituted aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex diaryl ethers, biphenyls, and substituted anilines. Such structures are central to many pharmacologically active agents. The synthesis of chloro-substituted 6H-dibenzo[b,d]pyran-6-one natural products, for example, relies on intramolecular aryl-aryl coupling, a strategy applicable to precursors like this compound. nih.gov
The ester group can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, a cornerstone of medicinal chemistry. Alternatively, the ester can be reduced to an alcohol, providing another point for synthetic diversification. This versatility allows chemists to use this compound as a foundational element in multi-step synthetic sequences aimed at creating novel compounds with potential therapeutic value.
| Functional Group | Potential Synthetic Transformation | Resulting Structure/Application |
| Hydroxyl (-OH) | Alkylation, Acylation, Cyclization | Ethers, Esters, Benzodioxanes |
| Chloro (-Cl) | Palladium-catalyzed Cross-Coupling | Biaryls, Diaryl ethers |
| Methyl Ester (-COOCH₃) | Hydrolysis, Reduction, Amidation | Carboxylic Acids, Alcohols, Amides |
Design and Development of Novel Derivatives with Enhanced Specificity and Potency
The scaffold of this compound is an attractive starting point for the rational design of new bioactive derivatives. By systematically modifying its structure, researchers can fine-tune the compound's physicochemical properties to optimize its interaction with biological targets, thereby enhancing its specificity and potency.
One promising avenue is the synthesis of hydrazide-hydrazone derivatives. The condensation of a hydrazide, formed from the methyl ester, with various aromatic aldehydes can yield a library of compounds. Hydrazide-hydrazones are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov The substituents on the aromatic aldehyde can be varied to probe the structure-activity relationship (SAR) and identify derivatives with superior performance.
Another area of interest is the development of chromone (B188151) derivatives. The phenolic nature of the starting material allows for its use in reactions that construct the chromone core, a privileged scaffold in medicinal chemistry known for its presence in compounds with anticancer and anti-inflammatory properties. nih.gov The chlorine atom on the parent molecule can play a crucial role in directing these interactions and improving the binding affinity to target enzymes or receptors.
Furthermore, the core structure can be incorporated into larger molecules to create agents with dual-action capabilities or improved pharmacokinetic profiles. For example, derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been investigated as potential anti-cancer agents, demonstrating that chlorinated heterocyclic systems can exhibit potent cytotoxicity against cancer cell lines. nih.govnih.gov This suggests that incorporating the this compound moiety into heterocyclic systems could yield novel therapeutic candidates.
Exploration of Applications in Material Science and Bio-inspired Chemistry
Beyond pharmaceuticals, the structural features of this compound suggest potential applications in material science and bio-inspired chemistry. The presence of two hydroxyl groups in a resorcinol-like arrangement opens up possibilities for its use as a monomer in polymerization reactions. Resorcinol-formaldehyde resins are widely used as adhesives and in the production of durable composites. A chlorinated analog could introduce new properties, such as enhanced thermal stability or flame retardancy, to these materials.
In the realm of bio-inspired chemistry, the dihydroxybenzene motif is reminiscent of the catechol structures found in the adhesive proteins of mussels. These catechol groups are critical for the strong, water-resistant adhesion that mussels exhibit. While technically a resorcinol (B1680541) isomer, the 2,6-dihydroxy arrangement can still participate in metal chelation and oxidative cross-linking, which are key mechanisms in bio-adhesion. Research into derivatives of this compound could lead to the development of novel underwater adhesives or coatings.
The ability of the hydroxyl groups to coordinate with metal ions also suggests applications in the development of new ligands for catalysis or materials for metal sequestration. The electronic properties of the aromatic ring, modulated by the electron-withdrawing chlorine atom, could influence the stability and reactivity of the resulting metal complexes, making this compound a target for creating specialized coordination polymers or sensor materials.
Interdisciplinary Research for Therapeutic and Agri-chemical Innovation
The potential of this compound extends to interdisciplinary research, particularly at the intersection of chemistry, biology, and agriculture. In therapeutics, the chlorinated phenol (B47542) moiety is a common feature in many approved drugs, where the chlorine atom often enhances metabolic stability or modulates receptor binding affinity. This makes the compound an interesting platform for collaborations aimed at discovering new drugs for a range of diseases. For instance, the synthesis of gefitinib, an anti-cancer drug, involves intermediates derived from substituted benzoates, highlighting the importance of such building blocks in oncology research. mdpi.com
In the field of agrochemicals, many herbicides and pesticides are based on chlorinated aromatic carboxylic acids. A well-known example is dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), a widely used herbicide. google.com The structure of this compound is closely related to the precursors of such compounds. Interdisciplinary research could focus on synthesizing novel derivatives and screening them for herbicidal, fungicidal, or insecticidal activity. The goal would be to develop new crop protection agents with improved efficacy, selectivity, and environmental profiles. The synthesis of 3,6-dichloro-2-hydroxybenzoic acid, an intermediate for dicamba, involves the carboxylation of a dichlorophenol, a process that underscores the relevance of chlorinated phenolic compounds in this industry. google.com
Future research efforts will likely involve collaborations between synthetic chemists, computational modelers, biologists, and material scientists to fully exploit the potential of this versatile chemical intermediate. Such synergistic approaches will be crucial for translating the fundamental chemical properties of this compound into practical innovations in medicine, agriculture, and materials.
Q & A
Q. What are the optimal synthetic routes for preparing methyl 3-chloro-2,6-dihydroxybenzoate?
Methodological Answer:
- Esterification of the parent acid : React 3-chloro-2,6-dihydroxybenzoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Monitor reaction progress via TLC or HPLC .
- Selective protection/deprotection : Use silyl protecting groups (e.g., TBSCl) to shield hydroxyl groups during chlorination or esterification steps, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Key considerations : Control reaction temperature (<50°C) to avoid decarboxylation or ester hydrolysis. Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, HRMS) characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Expect aromatic proton signals in the δ 6.5–7.5 ppm range (split due to Cl and OH substituents) and a methyl ester peak at δ 3.8–3.9 ppm. Hydroxyl protons may appear broad unless deuterated solvents (e.g., DMSO-d₆) are used .
- HRMS : Calculate exact mass (C₈H₇ClO₄): 214.9978 g/mol. Use ESI⁻ mode for ionization, observing [M−H]⁻ at m/z 213.990 .
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and hydroxyl (O–H) bands at 3200–3500 cm⁻¹ .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?
Methodological Answer:
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to position substituents before introducing chlorine via electrophilic substitution .
- Microwave-assisted synthesis : Enhance reaction specificity by optimizing microwave power (e.g., 150 W) and solvent polarity (e.g., DMF) to favor desired regiochemical outcomes .
- Contradictions in data : Compare yields from stepwise vs. one-pot syntheses. For example, reports 46-hour reaction times for triazine derivatives, while achieves similar transformations in <24 hours using acid chlorides .
Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) in this compound?
Methodological Answer:
- Storage : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent photodegradation and moisture absorption .
- Stabilizers : Add radical scavengers (e.g., BHT) to formulations if oxidative degradation is observed in bioactivity assays .
- Degradation analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify byproducts (e.g., free acid via ester hydrolysis) .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density at the chlorine and hydroxyl groups. Predict sites for nucleophilic attack or hydrogen bonding .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in pesticidal pathways, as suggested by ) .
Q. What contradictions exist in reported bioactivity data for structurally analogous compounds?
Methodological Answer:
- Antimicrobial vs. cytotoxic activity : notes that chloro-substituted benzoates exhibit herbicidal activity but may show cytotoxicity in mammalian cells at higher concentrations. Validate via dual assays (e.g., brine shrimp lethality and in vitro cytotoxicity) .
- Mechanistic ambiguity : Some analogs (e.g., methyl 2,6-difluoro-3-methylbenzoate in ) inhibit cancer cells via ROS generation, while others (e.g., triazine derivatives in ) target specific enzymes. Use siRNA knockdown or enzyme inhibition assays to clarify mechanisms .
Methodological Challenges and Solutions
Q. How to resolve low yields in multi-step syntheses of this compound?
- Problem : Intermediate purification bottlenecks (e.g., reports 46-hour reaction times for triazine intermediates).
- Solution : Replace column chromatography with centrifugal partition chromatography (CPC) for faster separation of polar intermediates .
Q. What analytical methods distinguish between positional isomers (e.g., 3-chloro vs. 4-chloro derivatives)?
- ¹H-¹³C HMBC NMR : Correlate aromatic protons with carbonyl carbons to confirm substitution patterns .
- X-ray crystallography : Resolve ambiguity by growing single crystals in ethanol/water (1:1) and analyzing unit cell parameters .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
